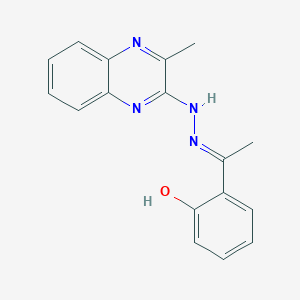
1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone
Descripción general
Descripción
1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone, also known as HQNO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQNO is a quinoline derivative that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone is not fully understood. However, it has been proposed that 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone acts by inhibiting the electron transport chain in bacteria and fungi. This leads to the depletion of ATP, which is required for the survival of these microorganisms. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to induce the production of reactive oxygen species (ROS) in bacteria and fungi, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce the expression of genes involved in oxidative stress response, DNA damage repair, and cell cycle regulation. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to induce apoptosis in cancer cells, suggesting that it may have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone is its broad-spectrum antibacterial, antifungal, and antiviral activity. This makes it a potentially useful tool for studying the mechanisms of action of these microorganisms. However, one of the main limitations of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone is its toxicity. 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to be toxic to mammalian cells at high concentrations, which limits its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone. One potential application is in the development of new antibacterial, antifungal, and antiviral agents. 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone could serve as a lead compound for the development of new drugs that target the electron transport chain in microorganisms. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone could be used as a tool for studying the mechanisms of action of oxidative stress and apoptosis in cancer cells. Finally, the toxicity of 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone could be further investigated to determine its potential applications in cancer therapy.
Métodos De Síntesis
1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone can be synthesized by reacting 3-methyl-2-quinoxalinecarboxaldehyde with 2-hydroxyacetophenone and hydrazine hydrate under reflux conditions. The reaction proceeds through a condensation reaction, followed by a hydrazone formation reaction. The product is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been extensively studied for its potential applications in scientific research. It has been shown to possess antibacterial activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium. 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, 1-(2-hydroxyphenyl)ethanone (3-methyl-2-quinoxalinyl)hydrazone has been shown to possess antiviral activity against herpes simplex virus type 1.
Propiedades
IUPAC Name |
2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11(13-7-3-6-10-16(13)22)20-21-17-12(2)18-14-8-4-5-9-15(14)19-17/h3-10,22H,1-2H3,(H,19,21)/b20-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUWDAOBCMGZAM-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN=C(C)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1N/N=C(\C)/C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333426 | |
| Record name | 2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{1-[(3-Methyl-quinoxalin-2-yl)-hydrazono]-ethyl}-phenol | |
CAS RN |
368433-10-7 | |
| Record name | 2-[(E)-C-methyl-N-[(3-methylquinoxalin-2-yl)amino]carbonimidoyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)
![1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6046249.png)
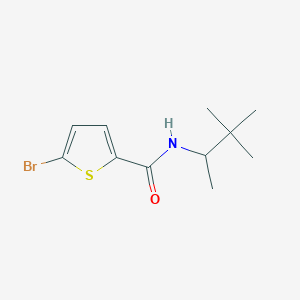
![7-(3,4-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046260.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B6046278.png)
![ethyl (1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6046286.png)
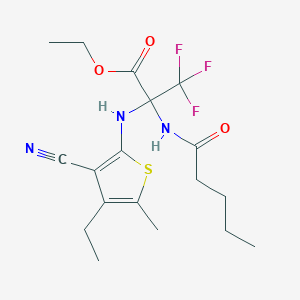
![[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)
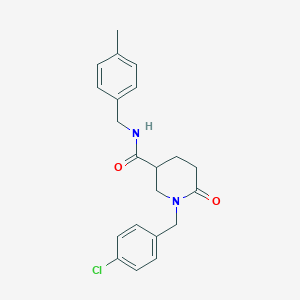
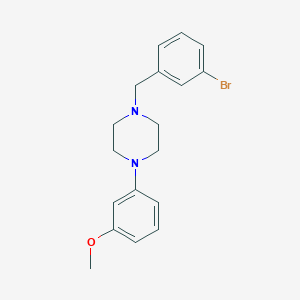
![1-(6-chloro-3-pyridazinyl)-4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046325.png)
![2-(1,3-benzodioxol-5-ylmethyl)-8-benzylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6046329.png)
![2-{1-(2-methylbenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6046335.png)